molecular formula C18H17N3O7 B5077704 Phenacyl 4-(2,4-dinitroanilino)butanoate

Phenacyl 4-(2,4-dinitroanilino)butanoate

Cat. No.: B5077704
M. Wt: 387.3 g/mol
InChI Key: HQMTZNRLVDUCQU-UHFFFAOYSA-N
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Description

Phenacyl 4-(2,4-dinitroanilino)butanoate is an organic compound that features a phenacyl group attached to a butanoate ester, which is further substituted with a 2,4-dinitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-(2,4-dinitroanilino)butanoate typically involves a multi-step process. One common method starts with the preparation of phenacyl bromide through the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether . The phenacyl bromide is then reacted with 4-(2,4-dinitroanilino)butanoic acid in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-(2,4-dinitroanilino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of 4-(2,4-diaminoanilino)butanoate.

    Substitution: Formation of substituted phenacyl derivatives.

Mechanism of Action

The mechanism of action of Phenacyl 4-(2,4-dinitroanilino)butanoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenacyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the phenacyl and dinitroanilino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenacyl 4-(2,4-dinitroanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c22-17(13-5-2-1-3-6-13)12-28-18(23)7-4-10-19-15-9-8-14(20(24)25)11-16(15)21(26)27/h1-3,5-6,8-9,11,19H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMTZNRLVDUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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